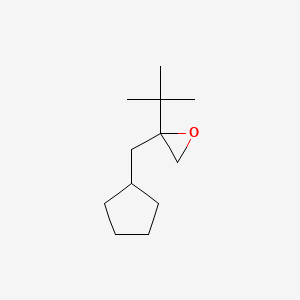
2-tert-Butyl-2-(cyclopentylmethyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-2-(cyclopentylmethyl)oxirane is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound features a tert-butyl group and a cyclopentylmethyl group attached to the oxirane ring, making it a unique and interesting molecule for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-2-(cyclopentylmethyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of cyclopentylmethyl alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), in the presence of a tert-butyl group. The reaction is carried out under mild conditions, often at room temperature, to yield the desired epoxide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally friendly oxidizing agents, such as hydrogen peroxide, is also explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 2-tert-Butyl-2-(cyclopentylmethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide.
Substituted Epoxides: Produced through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-tert-Butyl-2-(cyclopentylmethyl)oxirane finds applications in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-2-(cyclopentylmethyl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
2-tert-Butyl-2-(cyclohexylmethyl)oxirane: Similar structure but with a cyclohexylmethyl group instead of a cyclopentylmethyl group.
2-tert-Butyl-2-(phenylmethyl)oxirane: Features a phenylmethyl group, offering different reactivity and applications.
2-tert-Butyl-2-(ethylmethyl)oxirane: Contains an ethylmethyl group, leading to variations in chemical behavior.
Uniqueness: 2-tert-Butyl-2-(cyclopentylmethyl)oxirane is unique due to the presence of both a tert-butyl group and a cyclopentylmethyl group. This combination imparts distinct steric and electronic properties, influencing its reactivity and making it suitable for specific applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
112433-75-7 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
2-tert-butyl-2-(cyclopentylmethyl)oxirane |
InChI |
InChI=1S/C12H22O/c1-11(2,3)12(9-13-12)8-10-6-4-5-7-10/h10H,4-9H2,1-3H3 |
Clave InChI |
QTDTYVUPXQGWNX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1(CO1)CC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


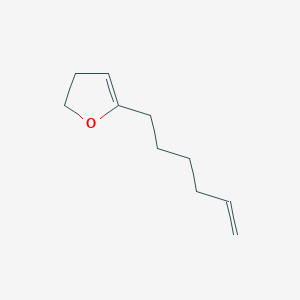
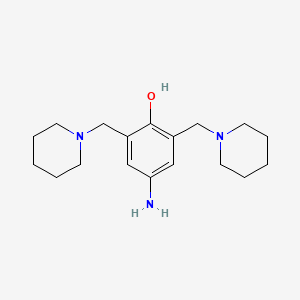
![N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide](/img/structure/B14314975.png)
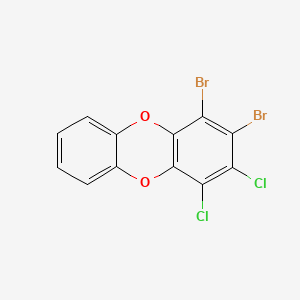
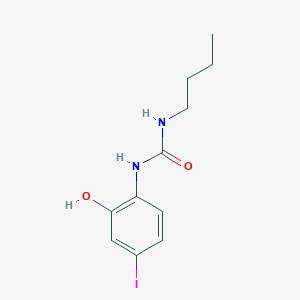

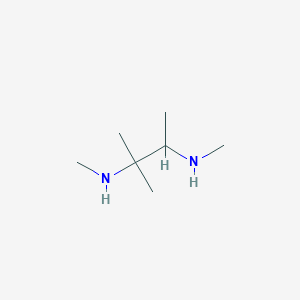
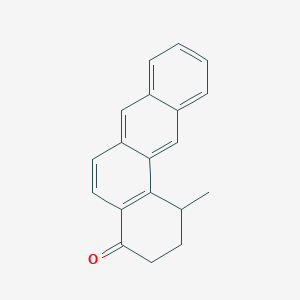
![3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol](/img/structure/B14315001.png)
silane](/img/structure/B14315003.png)
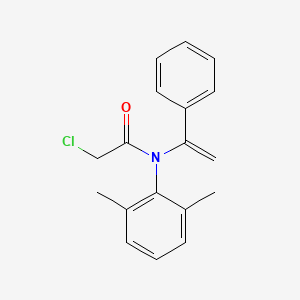
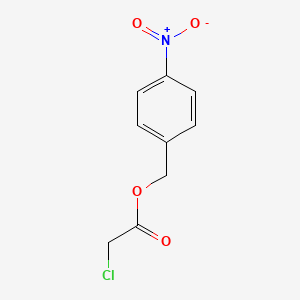
methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14315028.png)
![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)
